molecular formula C23H15N3O3S B2784055 N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 361174-58-5

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B2784055
CAS No.: 361174-58-5
M. Wt: 413.45
InChI Key: YTDXJHCNNOPAIW-UHFFFAOYSA-N
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Description

N-(2-Carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline-4-carboxamide core substituted at the 2-position with a thiophen-2-yl group and at the amide nitrogen with a 2-carbamoyl-1-benzofuran-3-yl moiety. This structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting antimicrobial or enzymatic pathways .

Properties

IUPAC Name

N-(2-carbamoyl-1-benzofuran-3-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c24-22(27)21-20(14-7-2-4-9-18(14)29-21)26-23(28)15-12-17(19-10-5-11-30-19)25-16-8-3-1-6-13(15)16/h1-12H,(H2,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDXJHCNNOPAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran and quinoline intermediates, followed by their coupling with the thiophene moiety. Common reagents used in these reactions include:

    Benzofuran synthesis: Starting from salicylaldehyde and acetic anhydride.

    Quinoline synthesis: Using aniline and glycerol in the presence of sulfuric acid.

    Thiophene coupling: Utilizing thiophene-2-carboxylic acid and appropriate coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores the scientific research applications of this compound, highlighting its biological activities, synthesis methods, and case studies that illustrate its efficacy.

Antiviral Activity

Recent studies have shown that compounds similar to this compound exhibit promising antiviral properties. For instance, certain derivatives have demonstrated significant activity against various viruses, including HIV and influenza. Research indicates that modifications to the benzofuran and quinoline structures can enhance antiviral efficacy, making this class of compounds a focus for developing new antiviral agents .

Anticancer Properties

The compound's ability to inhibit specific kinases involved in cancer progression has been explored. In particular, derivatives of benzofuran and quinoline have shown potential as inhibitors of glycogen synthase kinase 3 (GSK-3), which is implicated in several cancer types . Case studies have reported that these compounds can induce apoptosis in cancer cells, suggesting their utility in cancer therapy.

Neuroprotective Effects

Research has pointed towards the neuroprotective effects of similar compounds, particularly in models of neurodegenerative diseases such as Alzheimer’s. The inhibition of GSK-3 is associated with improved cognitive function and reduced neuroinflammation, indicating that this compound could be beneficial in treating Alzheimer's disease .

Antiviral Efficacy

A study evaluated the antiviral activity of various derivatives against HIV and influenza viruses. The results indicated that specific modifications to the quinoline structure significantly improved antiviral potency, with some compounds achieving EC50 values below 0.1 μM .

Cytotoxicity Assessment

In another study focusing on anticancer properties, the cytotoxic effects of this compound were assessed using various cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .

Mechanism of Action

The mechanism of action of N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Quinoline-4-Carboxamide Derivatives with Varying Amide Substituents

Compounds 5a1–5a4 () share the quinoline-4-carboxamide scaffold but differ in their amide substituents. For example:

  • 5a1 : Features a 4-methylpiperazinylpropanamido group.
  • 5a2 : Incorporates a pyrrolidinylpropanamido group.
  • Target Compound : Uses a benzofuran-3-carbamoyl group.
Property Target Compound 5a1 5a2
Melting Point (°C) Not reported 182.3–184.2 176.7–178.1
Synthesis Yield (%) Not reported 64 65
Purity (HPLC) Not reported 99.4% 98.8%
Key Substituents Benzofuran, thiophene Piperazine, phenyl Pyrrolidine, phenyl

Quinoline-4-Carboxamides with Heteroaromatic Substituents

Compounds 7–11 () include pyridyl and naphthyl groups instead of thiophene or benzofuran:

  • 7: N-(Naphthalen-2-yl)-2-(pyridin-3-yl)quinoline-4-carboxamide.
  • 8: N-(Naphthalen-2-yl)-2-(pyridin-2-yl)quinoline-4-carboxamide.
Property Target Compound 7 8
Melting Point (°C) Not reported 215–216 261–262
Synthesis Yield (%) Not reported 19.8 23.9
Molecular Weight ~467 (estimated) 376.3 376.5
Key Substituents Benzofuran, thiophene Pyridine, naphthalene Pyridine, naphthalene

The lower yields of 7 and 8 suggest synthetic challenges in introducing naphthyl/pyridyl groups, whereas the thiophene and benzofuran in the target compound might offer more straightforward functionalization .

Benzofuran-Containing Analogs

Compound 2a () is a quinoline-4-carbohydrazide derivative with a benzofuran-2-yl group:

  • 2a: 2-(1-Benzofuran-2-yl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide.
Property Target Compound 2a
Melting Point (°C) Not reported 305–308
Synthesis Yield (%) Not reported 79
Functional Group Carboxamide Carbohydrazide
Key Substituents Benzofuran, thiophene Benzofuran, isatin

The hydrazide linkage in 2a may confer different hydrogen-bonding capabilities compared to the carboxamide in the target compound, influencing antimicrobial activity .

Thiophene-Substituted Quinoline Derivatives

Compound A1229382 () and BA97185 () feature thiophen-2-yl groups:

  • A1229382: N-(4-Sulfamoylphenethyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.
  • BA97185: N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide hydrochloride.
Property Target Compound A1229382 BA97185
Molecular Weight ~467 (estimated) Not reported 527.08
Key Substituents Benzofuran, thiophene Sulfamoylphenethyl Benzothiazole, fluoro
Salt Form Neutral Neutral Hydrochloride

The sulfamoyl and benzothiazole groups in these analogs may enhance water solubility or target specificity compared to the carbamoylbenzofuran in the target compound .

Key Trends and Implications

Structural Flexibility: The quinoline-4-carboxamide scaffold tolerates diverse substituents (e.g., benzofuran, thiophene, pyridine), enabling tailored interactions with biological targets.

Synthetic Feasibility : Higher yields in compounds like 5a1–5a4 (64–65%) versus 7 (19.8%) suggest that aliphatic amine substituents are more synthetically accessible than naphthyl/pyridyl groups.

Biological Activity

N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique combination of benzofuran , thiophene , and quinoline moieties, which may contribute to its biological properties. The synthesis typically involves multi-step organic reactions, beginning with the preparation of benzofuran and quinoline intermediates, followed by their coupling with thiophene derivatives. Common reagents include:

  • Benzofuran synthesis : Derived from salicylaldehyde and acetic anhydride.
  • Quinoline synthesis : Accomplished using aniline and glycerol in the presence of sulfuric acid.
  • Thiophene coupling : Often employs thiophene-2-carboxylic acid along with coupling agents like EDCI or DCC .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro evaluations have shown promising results against various cancer cell lines:

  • Antileukemia Activity : Compounds structurally similar to this compound have demonstrated significant antileukemia effects. For example, a related benzofuro[3,2-c]quinoline derivative exhibited an IC50 value of 0.12 μM against MV-4-11 leukemia cells . Although specific data for this compound is limited, its structural similarities suggest potential efficacy in this area.
  • Mechanism of Action : The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by inhibiting critical enzymes such as PDK1 .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. Studies have indicated that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyCompoundActivityFindings
1Benzofuro[3,2-c]quinoline derivativeAntileukemiaIC50 = 0.12 μM against MV-4-11 cells; high selectivity towards cancer cells (SI = 79.5) .
2Quinoline derivativesAntimicrobialEffective against Gram-positive bacteria such as Staphylococcus aureus .
3Novel quinoline derivativesAnticancerInduced apoptosis in colorectal cancer cells; inhibited PDK1 activity .

Q & A

Q. What are the established synthetic protocols for N-(2-carbamoyl-1-benzofuran-3-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

The compound is synthesized via a multi-step process:

  • Step 1 : Condensation of 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acid with hydrazine hydrate to form carbohydrazide intermediates.
  • Step 2 : Refluxing the carbohydrazide with substituted isatins in ethanol using glacial acetic acid as a catalyst (12–14 hours).
  • Step 3 : Purification via recrystallization from ethanol, yielding final products (70–83% yields). Characterization employs IR (amide C=O stretches at ~1700 cm⁻¹), ¹H/¹³C NMR (aromatic proton environments), and mass spectrometry (molecular ion confirmation) .

Q. What in vitro assays are standard for evaluating antimicrobial activity of this compound?

  • Antibacterial : Agar well diffusion method against Gram-positive/negative strains.
  • Antifungal : Poison food technique for fungal growth inhibition.
  • Antitubercular : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv. Activity is quantified via minimum inhibitory concentration (MIC) and zone-of-inhibition metrics .

Q. How is the structural integrity of intermediates validated during synthesis?

Key techniques include:

  • IR Spectroscopy : Confirms carbonyl (C=O) and NH groups (e.g., 3305 cm⁻¹ for amide NH).
  • NMR : ¹H NMR detects aromatic protons (δ 7.0–8.5 ppm); ¹³C NMR identifies carboxamide (δ ~161 ppm) and quinoline carbons.
  • Mass Spectrometry : HRMS verifies molecular ions (e.g., m/z 443 [M+1] for derivative 2a) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be systematically addressed?

Resolve discrepancies via:

  • Comparative Assays : Standardize protocols (e.g., MABA vs. luciferase reporter phage assays for antitubercular activity).
  • Substituent Analysis : Fluorine at quinoline C-8 enhances antitubercular activity (MIC 0.5 µg/mL), while nitro/isatin modifications broaden antimicrobial spectra .
  • Dose-Response Curves : Validate activity thresholds across multiple replicates to account for variability .

Q. What computational strategies predict pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use ACD/Lab 2.0 or SwissADME to assess solubility (LogP), hepatotoxicity, and blood-brain barrier permeability.
  • Molecular Dynamics : Simulate binding stability with target enzymes (e.g., Mtb enoyl-ACP reductase).
  • PAINS Filtering : Eliminate pan-assay interference substructures (e.g., reactive thiophene motifs) .

Q. How do electronic and steric effects of substituents influence target binding?

  • Quinoline C-8 Fluoro : Electron-withdrawing groups enhance H-bonding with catalytic residues (e.g., Tyr158 in Mtb DprE1).
  • Isatin C-5 Bromo : Increases steric bulk, improving selectivity for bacterial over human kinases.
  • Benzofuran Carbamoyl : Modulates solubility (cLogP ~3.2) without disrupting π-π stacking in hydrophobic pockets .

Q. What reaction parameters optimize synthesis yield and purity?

Critical factors include:

ParameterOptimal RangeImpact
Catalyst (AcOH)0.5–1.0 eqAccelerates cyclocondensation
SolventEthanolPrevents side reactions at 78°C reflux
Time12–14 hoursEnsures >90% conversion
PurificationEthanol recrystallizationAchieves >95% purity (HPLC-UV)

Methodological Challenges and Solutions

Q. How can researchers mitigate stability issues during long-term storage?

  • Lyophilization : Store as lyophilized powder at -20°C under argon.
  • Degradation Monitoring : Use HPLC-PDA to track hydrolysis of the carbamoyl group (λ = 254 nm).
  • Excipient Screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Q. What structural analogs provide insights into SAR for antitubercular activity?

AnalogModificationActivity (MIC, µg/mL)
2bQuinoline C-8 fluoro0.5 (vs. H37Rv)
3bIsatin C-5 chloro1.2 (broad-spectrum)
6aBenzofuran C-3 methyl2.8 (reduced potency)
Key trend: Electron-withdrawing groups at quinoline C-8 and isatin C-5 maximize activity .

Q. Which advanced spectroscopic techniques resolve complex regiochemistry?

  • 2D NMR : HSQC and HMBC correlate quinoline C-4 carboxamide with benzofuran C-3 protons.
  • X-ray Crystallography : Confirms planarity of the thiophene-quinoline core (dihedral angle <10°).
  • DFT Calculations : Predict vibrational frequencies (IR) and NMR chemical shifts (<2 ppm error) .

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